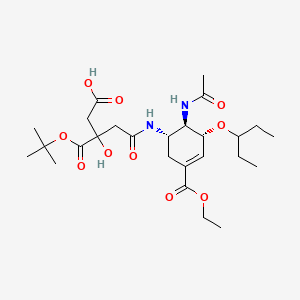
Oseltamivir Citric Acid Adduct tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir Citric Acid Adduct tert-Butyl Ester is a chemical compound with the molecular formula C26H42N2O10 and a molecular weight of 542.62 g/mol . It is an intermediate of Oseltamivir, which is widely known for its use in antiviral medications, particularly for the treatment of influenza. This compound is used in COVID-19-related research and serves as an impurity reference material .
Preparation Methods
The preparation of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include esterification, amidation, and cyclization processes. The industrial production methods typically involve the use of organic solvents such as dichloromethane, DMF, ethyl acetate, and methanol. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Oseltamivir Citric Acid Adduct tert-Butyl Ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oseltamivir Citric Acid Adduct tert-Butyl Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves its conversion to the active metabolite, Oseltamivir carboxylate, which inhibits the activity of the viral neuraminidase enzyme . This enzyme is essential for the replication and infectivity of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .
Comparison with Similar Compounds
Oseltamivir Citric Acid Adduct tert-Butyl Ester can be compared with other similar compounds, such as:
Oseltamivir Phosphate: This is the active ingredient in the antiviral medication Tamiflu.
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.
Properties
Molecular Formula |
C26H42N2O10 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N2O10/c1-8-17(9-2)37-19-12-16(23(33)36-10-3)11-18(22(19)27-15(4)29)28-20(30)13-26(35,14-21(31)32)24(34)38-25(5,6)7/h12,17-19,22,35H,8-11,13-14H2,1-7H3,(H,27,29)(H,28,30)(H,31,32)/t18-,19+,22+,26?/m0/s1 |
InChI Key |
GDBVXZKVOJTCBX-YZKBQXCESA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


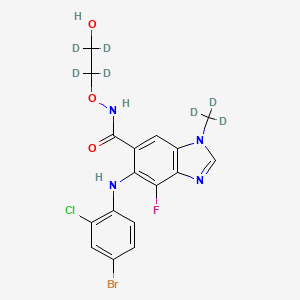
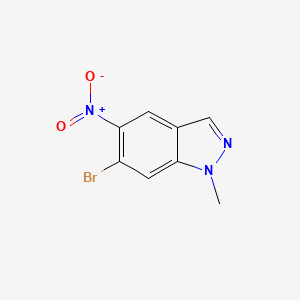
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
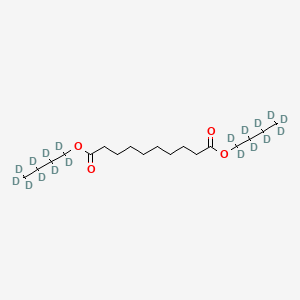
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
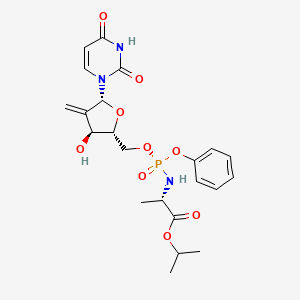
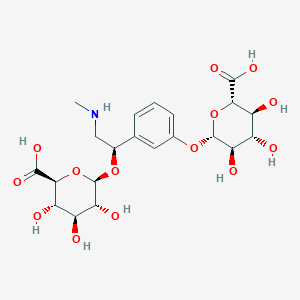
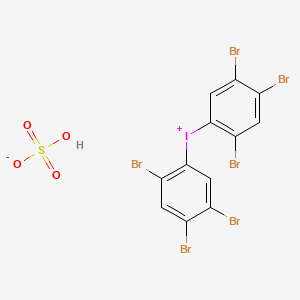
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
